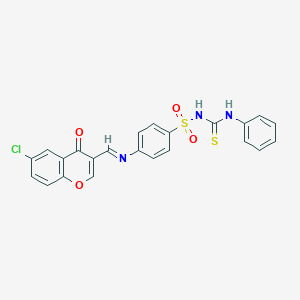
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide is a complex organic compound with a molecular formula of C23H16ClN3O4S2 and a molecular weight of 498 g/mol This compound is known for its unique chemical structure, which includes a chromenyl group, a sulfonyl group, and a thiourea moiety
準備方法
The synthesis of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 6-chloro-4-oxochromene-3-carbaldehyde with 4-aminobenzenesulfonyl chloride to form an intermediate Schiff base. This intermediate is then reacted with phenylisothiocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to products.
化学反応の分析
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chromenyl group to a dihydrochromenyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.
科学的研究の応用
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme kinetics and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for the development of new drugs for the treatment of diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The chromenyl group and the sulfonyl group play crucial roles in the binding affinity and specificity of the compound towards its molecular targets .
類似化合物との比較
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide can be compared with other similar compounds, such as:
1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea: This compound differs by having a urea moiety instead of a thiourea moiety. The presence of the urea group can affect the compound’s reactivity and biological activity.
6-Chloro-4-oxochromene-3-carbaldehyde: This is a precursor in the synthesis of the target compound. It lacks the sulfonyl and thiourea groups, making it less complex and with different reactivity.
Phenylisothiocyanate: Another precursor used in the synthesis, which lacks the chromenyl and sulfonyl groups.
特性
CAS番号 |
198649-75-1 |
|---|---|
分子式 |
C23H16ClN3O4S2 |
分子量 |
498 g/mol |
IUPAC名 |
1-[4-[(6-chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C23H16ClN3O4S2/c24-16-6-11-21-20(12-16)22(28)15(14-31-21)13-25-17-7-9-19(10-8-17)33(29,30)27-23(32)26-18-4-2-1-3-5-18/h1-14H,(H2,26,27,32) |
InChIキー |
TZXXARAEWMZJFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
同義語 |
Benzenesulfonamide, 4-(((6-chloro-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)thioxomethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


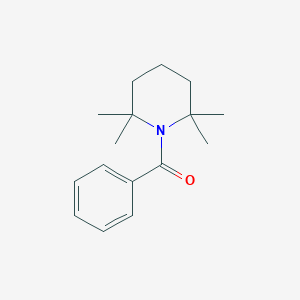
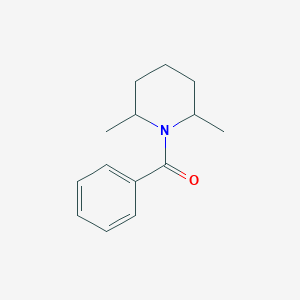
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)

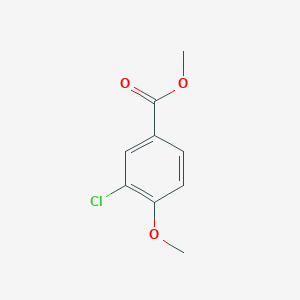

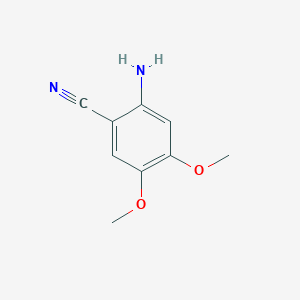

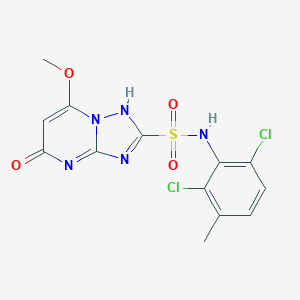

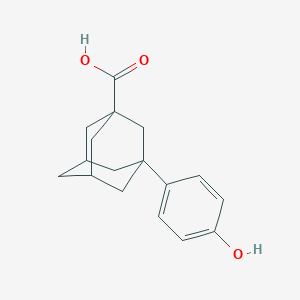
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
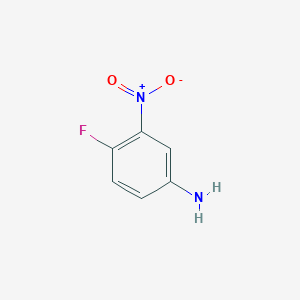
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
